3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
説明
特性
IUPAC Name |
3-phenyl-5-propyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-2-8-16-13-18(22-11-6-7-12-22)23-19(21-16)17(14-20-23)15-9-4-3-5-10-15/h3-5,9-10,13-14H,2,6-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSIEWZHRURORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the cyclization of 3-aminopyrazole with a suitable β-diketone under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
科学的研究の応用
Inhibition of Kinases
Research indicates that pyrazolo[1,5-a]pyrimidines, including 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine, function as inhibitors of several kinases involved in cancer progression. For instance:
- Trk Kinase Inhibitors: The compound has been studied for its potential to inhibit Trk kinases, which are implicated in various cancers. Inhibiting these kinases may provide therapeutic benefits in treating tumors that express Trk receptors .
Selective PI3Kδ Inhibitors
Another significant application is its role as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ). This kinase is crucial for immune cell signaling and proliferation:
- Activity: Compounds derived from this class have shown promising activity against PI3Kδ with IC50 values in the low nanomolar range (e.g., 18 nM), indicating their potential for treating autoimmune diseases such as systemic lupus erythematosus (SLE) .
Biological Activities
The biological activities of this compound extend beyond kinase inhibition:
Antibacterial Properties
Studies have explored the antibacterial efficacy of pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains:
- Evaluation: Compounds have been tested against pathogens like Staphylococcus aureus and Escherichia coli using agar diffusion methods. Results indicated that certain derivatives exhibited significant antibacterial activity .
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted through various studies focusing on its ability to inhibit cancer cell proliferation:
- Mechanism: The mechanism often involves interference with signaling pathways critical for tumor growth and survival .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step procedures that allow for the introduction of various substituents to optimize biological activity:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Phenylacetic acid + propanoyl chloride | Formation of propyl-substituted intermediate |
| 2 | Cyclization | Hydrazine hydrate + appropriate aldehyde | Formation of pyrazolo[1,5-a]pyrimidine core |
| 3 | Substitution | Pyrrolidine + activated halide | Introduction of pyrrolidinyl group |
Case Studies
Several case studies have documented the efficacy and safety profiles of related compounds within this class:
Case Study: Selective PI3Kδ Inhibitor Development
A study highlighted the development of a series of pyrazolo[1,5-a]pyrimidines as selective PI3Kδ inhibitors. The lead compound demonstrated excellent selectivity and potency, paving the way for clinical trials targeting autoimmune diseases .
Case Study: Antibacterial Efficacy
Another investigation focused on synthesizing new derivatives and evaluating their antibacterial properties against resistant strains. Results showed enhanced activity compared to traditional antibiotics .
作用機序
The mechanism of action of 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Comparison with Structural Analogs
The pyrazolo[1,5-a]pyrimidine framework is highly tunable, with substituents dictating pharmacological profiles. Below is a systematic comparison with structurally related compounds:
Position 7 Modifications
- Pyrrolidin-1-yl vs.
- Pyrrolidin-1-yl vs. Morpholinyl : Morpholine (as in compound 19 from ) provides stronger hydrogen-bonding capacity, which correlates with enhanced CRF receptor antagonism (IC₅₀ = 1.2 nM) .
Position 5 Substituents
- Propyl vs.
Position 3 Aromatic Groups
- Phenyl vs.
Pharmacokinetic and Physicochemical Properties
While direct data are unavailable, inferences can be made:
- Metabolic Stability : The pyrrolidine ring may undergo slower oxidative metabolism compared to piperazine derivatives (e.g., compound in ) .
生物活性
3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies based on recent research findings.
The biological activity of this compound primarily involves its role as an inhibitor of specific kinases and enzymes. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cell growth and survival signaling pathways.
Key Findings:
- PI3K Inhibition : The compound has shown potent inhibitory activity against PI3Kδ with IC50 values as low as 18 nM, indicating strong selectivity over other isoforms such as PI3Kα and PI3Kβ .
- Antimycobacterial Activity : It has been reported that pyrazolo[1,5-a]pyrimidines can inhibit mycobacterial ATP synthase, suggesting potential applications in treating Mycobacterium tuberculosis infections .
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized as follows:
Case Studies
Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in various biological contexts:
- Cancer Cell Line Studies : In MCF-7 breast cancer cells, the compound significantly inhibited cell proliferation and induced apoptosis through G1/S phase arrest, demonstrating potential for cancer therapy .
- Autoimmune Disease Models : In animal models of systemic lupus erythematosus (SLE), compounds similar to this compound were shown to reduce inflammatory markers and improve clinical outcomes .
Q & A
Q. What are the common synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how do they apply to 3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of aminopyrazoles with dicarbonyl synthons or enaminones. For example, 7-substituted derivatives can be prepared by reacting enaminones with aminopyrazole precursors in polar solvents like pyridine or DMF, followed by acidification and crystallization . For 3-phenyl-5-propyl-7-(pyrrolidin-1-yl) derivatives, regioselective functionalization at positions 3, 5, and 7 requires sequential substitutions:
- Pyrrolidine introduction : Pd-catalyzed C-H arylation or nucleophilic substitution at position 7 .
- Propyl and phenyl groups : Suzuki-Miyaura coupling or direct arylation using SPhos/Pd catalysts to control regiochemistry .
Key validation: NMR (¹H/¹³C), MS, and elemental analysis confirm regiochemistry and purity .
Q. How are structural and purity characteristics of pyrazolo[1,5-a]pyrimidine derivatives validated in academic research?
Standard protocols include:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.5 ppm; aromatic protons for phenyl groups) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ for C₁₉H₂₁N₅: calc. 335.18, observed 335.19) .
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
- X-ray crystallography : For unambiguous confirmation of regiochemistry (e.g., single-crystal structures showing dihedral angles between pyrimidine and pyrrolidine rings) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing pyrazolo[1,5-a]pyrimidines be addressed during synthesis?
Regioselectivity depends on catalyst choice and electronic effects:
- C3 vs. C7 arylation : Use Pd catalysts with SPhos ligand for C7 functionalization (electron-rich site) or ligand-free conditions for C3 (electron-deficient site) .
- Halogenation : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable regioselective C3 iodination (yields >80%) .
- Pyrrolidine substitution : Microwave-assisted reactions enhance nucleophilic substitution at C7 under mild conditions .
Case study: Direct C-H arylation of 7-phenylpyrazolo[1,5-a]pyrimidine with aryl halides achieved 89% yield at C3 using Pd(OAc)₂/SPhos .
Q. What methodologies are used to analyze metabolic activation and hepatotoxicity risks for pyrrolidine-substituted pyrazolo[1,5-a]pyrimidines?
- In vitro assays : Human liver microsomes (HLM) and recombinant CYP450 isoforms (e.g., CYP1A2) identify reactive metabolites .
- Reactive intermediate trapping : Glutathione (GSH) adducts detected via LC-MS/MS (e.g., cysteine adducts from hydroxylated metabolites) .
- Species specificity : Compare metabolic profiles in human vs. rat microsomes (e.g., CYP1A2-mediated hydroxylation at C3 in humans vs. C6 in rats) .
Implications: Structural modifications (e.g., fluorine substitution) reduce metabolic activation and toxicity risks .
Q. How do substitution patterns influence kinase inhibition and selectivity in pyrazolo[1,5-a]pyrimidine derivatives?
- TRK kinase inhibitors : 5-(2,5-difluorophenyl)pyrrolidine substituents enhance binding to the ATP pocket (IC₅₀ <10 nM) .
- Pim-1 inhibitors : 3-Aryl groups and carboxamide substitutions improve selectivity over Pim-2/3 (10-fold) .
- SAR analysis : Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) studies guide rational design .
Example: 3-(4-Chlorophenyl) analogs show >50% inhibition of CDK2 at 1 µM .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
